Isoquinolin-1-ylmethanamine

Übersicht

Beschreibung

Isoquinolin-1-ylmethanamine is a chemical compound related to the isoquinoline family, which is a significant scaffold in the synthesis of natural products and pharmaceuticals. The research on isoquinoline derivatives is driven by their potential applications in medicinal chemistry, particularly as anti-cancer agents and in the total synthesis of various alkaloids.

Synthesis Analysis

The synthesis of highly-substituted isoquinolines, such as 1-methylisoquinoline, has been explored through different methodologies. One approach involves the direct metalation of isoquinoline derivatives followed by a cuprate-mediated methylation. However, this method can be challenging due to the difficulty in separating the final product from the starting material . An alternative strategy employs aminomethylation followed by hydrogenolysis, which allows for easier purification of the desired methylated isoquinoline . Additionally, novel syntheses of 1-substituted isoquinoline derivatives have been achieved through the condensation of 3-hydroxyphenethylamine with carbonyl compounds, which has been applied to the total synthesis of isoquinoline alkaloids like coreximine .

Molecular Structure Analysis

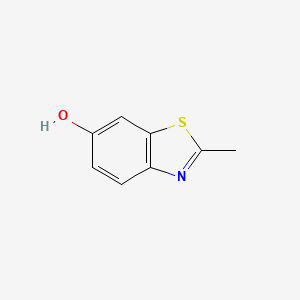

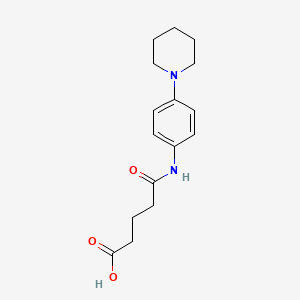

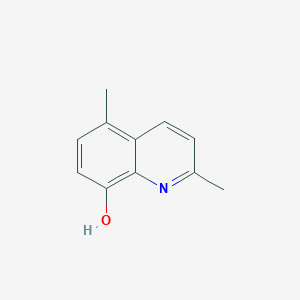

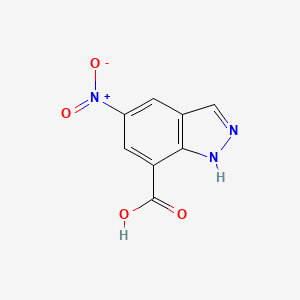

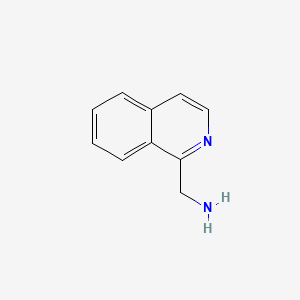

The molecular structure of isoquinolin-1-ylmethanamine derivatives is characterized by the presence of a nitrogen atom at the first position of the isoquinoline ring. This structural feature is crucial for the biological activity of these compounds. The synthesis of pyrrolo[2,1-a]isoquinoline-based derivatives, which contain various substituents at the phenyl ring, demonstrates the versatility of the isoquinoline scaffold in generating diverse molecular architectures with potential cytotoxic activities .

Chemical Reactions Analysis

Isoquinoline derivatives undergo various chemical reactions that are essential for their functionalization and application in synthesis. For instance, the Julia-Kocienski reaction has been used to couple enantiomerically pure 1-(sulfonylmethyl)tetrahydroisoquinoline with aromatic aldehydes, leading to the formation of 1-(β-styryl)-substituted tetrahydroisoquinolines. These reactions are important for the synthesis of 1-phenethyltetrahydroisoquinoline alkaloids with retained absolute configuration at the C1 carbon atom .

Physical and Chemical Properties Analysis

The physical and chemical properties of isoquinolin-1-ylmethanamine derivatives are influenced by their molecular structure. The introduction of various substituents can significantly alter their solubility, stability, and reactivity. For example, the cytotoxic activities of pyrrolo[2,1-a]isoquinoline-based derivatives against various human cancer cell lines have been assessed, revealing that certain substituents can enhance the potency of these compounds. The mean IC50 values of these derivatives against the HeLa cell line ranged from 1.93 to 33.84 µM, indicating their potential as anti-cancer agents .

Wissenschaftliche Forschungsanwendungen

Binding Aspects and Drug Design

Isoquinoline alkaloids, including Isoquinolin-1-ylmethanamine, are significant in biomedical research and drug discovery. They exhibit pharmacological properties like potential anticancer effects. Studies focus on their interaction with nucleic acids, which is crucial for new drug designs. This includes the understanding of binding modes, mechanisms, and energetics, which are essential for creating effective therapeutic agents (Bhadra & Kumar, 2011).

Cytotoxic Agents in Cancer Therapy

Isoquinoline derivatives have been synthesized as potential anti-cancer agents. Research indicates significant cytotoxic activities against various human cancer cell lines. This highlights the potential of Isoquinolin-1-ylmethanamine based compounds in cancer treatment (Kakhki, Shahosseini, & Zarghi, 2016).

Structural Diversity in Pharmaceuticals

Isoquinoline analogs are structurally diverse and widely used in pharmaceuticals. They are effective in treating a range of diseases, including tumors, respiratory, nervous system, cardiovascular, and metabolic diseases. This underscores the importance of the isoquinoline scaffold in drug discovery (Luo et al., 2020).

Antimicrobial and Antitumor Activities

Natural isoquinoline alkaloids and their N-oxides exhibit antimicrobial and antitumor activities. Research has confirmed over 200 biologically active compounds in this category, offering leads for drug discovery (Dembitsky, Gloriozova, & Poroikov, 2015).

Anti-inflammatory and β2-Adrenergic Receptor Agonist Activity

Isoquinoline alkaloids isolated from Portulaca oleracea show significant anti-inflammatory activities. They inhibit NO production in cells, indicating potential therapeutic applications. Some compounds also exhibit β2-adrenergic receptor agonist activity, further emphasizing their medicinal value (Jin et al., 2018).

Broad Range of Bioactivities

Isoquinoline alkaloids demonstrate a wide range of bioactivities, including antitumor, antibacterial, antiviral, and neuroprotective effects. This extensive review of bioactive alkaloids positions them as valuable for new drug discoveries (Shang et al., 2020).

Therapeutic Target in Cancer Treatment

Isoquinoline alkaloids in herbal plants have shown potential as therapeutic targets in cancer treatment. They induce cell cycle arrest and apoptosis, and their interaction with nucleic acids and enzymes suggests a role in epigenetic modulation (Yun et al., 2021).

Ligand Properties in Rhodium Complexes

Isoquinolin-1-ylidene ligands in Rhodium(I) complexes exhibit properties similar to classic NHCs. Their electronic properties can be tuned, which is significant for chemical research and potential pharmaceutical applications (Gómez-Bujedo et al., 2007).

Environmental and Health Implications

Isoquinoline derivatives can degrade environmental pollutants like PAHs in wastewater, indicating their role in environmental health. The study on the Y-4 strain highlights the potential of isoquinoline derivatives in bioremediation (Guanghua et al., 2011).

Safety and Hazards

Safety measures include avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eyes. Use of personal protective equipment, chemical impermeable gloves, and ensuring adequate ventilation is recommended. In case of accidental release, personnel should be evacuated to safe areas .

Zukünftige Richtungen

Wirkmechanismus

Target of Action

Isoquinolin-1-ylmethanamine is a potent and selective inhibitor of serine proteases . Serine proteases are enzymes that cleave peptide bonds in proteins and play a crucial role in various biological processes, including digestion, immune response, blood coagulation, and cell division .

Mode of Action

Isoquinolin-1-ylmethanamine interacts with its targets, the serine proteases, by binding to their active site . This binding inhibits the proteases, preventing them from cleaving peptide bonds and disrupting their normal function .

Biochemical Pathways

The inhibition of serine proteases by Isoquinolin-1-ylmethanamine affects several biochemical pathways. For instance, it inhibits thrombin, factor Xa, and factor VIIa, key enzymes in the blood coagulation pathway . This leads to anticoagulant activity, reducing the risk of blood clot formation . Additionally, it exhibits anti-inflammatory activities, potentially by affecting pathways involved in the inflammatory response .

Result of Action

The molecular and cellular effects of Isoquinolin-1-ylmethanamine’s action are primarily related to its inhibitory effects on serine proteases. By inhibiting these enzymes, it can prevent blood clot formation, reduce inflammation, and potentially influence other cellular processes regulated by serine proteases .

Eigenschaften

IUPAC Name |

isoquinolin-1-ylmethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2/c11-7-10-9-4-2-1-3-8(9)5-6-12-10/h1-6H,7,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEWQWMKPPJZYCQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CN=C2CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20362894 | |

| Record name | isoquinolin-1-ylmethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20362894 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

40615-08-5 | |

| Record name | isoquinolin-1-ylmethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20362894 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-((2-Hydroxyphenyl)amino)benzo[d]isothiazole 1,1-dioxide](/img/structure/B1300013.png)